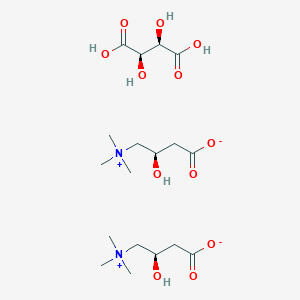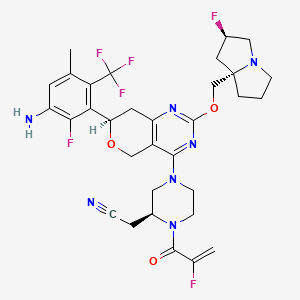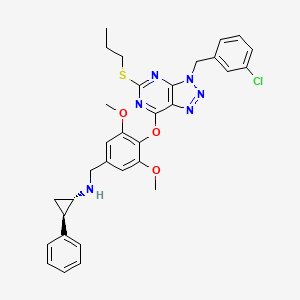
N-Acetyldopamine dimer-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyldopamine dimer-3 is a naturally occurring compound found in the species Aspongopus chinensis . It is a derivative of N-acetyldopamine, which is known for its role in various biological processes. The compound has been studied for its potential therapeutic effects, particularly in the context of inflammation and neuroinflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyldopamine dimer-3 can be synthesized through a series of chemical reactions involving N-acetyldopamine as the starting material. The synthesis typically involves the formation of a dimer through oxidative coupling reactions. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of the compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be extracted from natural sources such as Aspongopus chinensis. The extraction process involves isolating the compound from the biological matrix using solvents and purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-Acetyldopamine dimer-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying oxidative coupling reactions and the formation of dimers. It also serves as a precursor for synthesizing other biologically active compounds .
Biology: In biological research, N-Acetyldopamine dimer-3 is investigated for its role in modulating inflammatory responses. It has been shown to inhibit neuroinflammation by targeting specific signaling pathways .
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases such as ulcerative colitis and neurodegenerative disorders. Its ability to modulate key inflammatory pathways makes it a promising candidate for drug development .
Industry: The compound’s anti-inflammatory properties make it valuable in the development of anti-inflammatory agents for various industrial applications, including pharmaceuticals and cosmetics .
Mechanism of Action
N-Acetyldopamine dimer-3 exerts its effects by modulating key molecular targets and pathways involved in inflammation. The compound inhibits the Toll-like receptor 4 (TLR4) and nuclear factor kappa-B (NF-κB) signaling pathways, which are crucial for the inflammatory response . Additionally, it targets the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) and Caspase-1 pathways, further reducing inflammation . The direct binding of this compound to TLR4 has been demonstrated through surface plasmon resonance assays and molecular docking studies .
Comparison with Similar Compounds
N-Acetyldopamine dimer-3 is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include other N-acetyldopamine dimers, such as N-acetyldopamine dimer A and N-acetyldopamine dimer B . These compounds share structural similarities but may differ in their biological effects and mechanisms of action. This compound’s ability to inhibit multiple inflammatory pathways distinguishes it from other related compounds .
Properties
Molecular Formula |
C20H22N2O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-[(2R,3S)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1 |
InChI Key |
VUANWDRZYTXGPI-UXHICEINSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CC2=C(C=C1)O[C@@H]([C@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)


![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)





